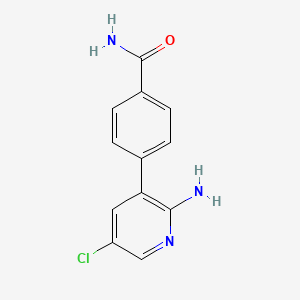![molecular formula C8H6ClF3MgO B12538693 Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1) CAS No. 842173-18-6](/img/structure/B12538693.png)
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1) is a unique organometallic compound that combines the properties of magnesium chloride and a trifluoromethoxy-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride [2-(trifluoromethoxy)phenyl]methanide typically involves the reaction of magnesium metal with 2-(trifluoromethoxy)benzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent formed .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and solvents like THF .
Major Products
The major products formed from these reactions include alcohols, substituted aromatic compounds, and coupled products, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceutical Chemistry: Employed in the synthesis of bioactive compounds and drug intermediates.
Material Science: Utilized in the preparation of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of magnesium chloride [2-(trifluoromethoxy)phenyl]methanide involves its role as a nucleophile in various organic reactions. The magnesium atom coordinates with the oxygen of the trifluoromethoxy group, enhancing the nucleophilicity of the phenyl group. This allows the compound to effectively participate in nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Chloride: A common Grignard reagent used in similar types of reactions.
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different halide.
Trifluoromethoxybenzyl Magnesium Chloride: A compound with a similar structure but different substituent position.
Uniqueness
Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide is unique due to the presence of the trifluoromethoxy group, which imparts increased stability and lipophilicity to the compound. This makes it particularly useful in the synthesis of pharmaceuticals and advanced materials .
Eigenschaften
CAS-Nummer |
842173-18-6 |
|---|---|
Molekularformel |
C8H6ClF3MgO |
Molekulargewicht |
234.88 g/mol |
InChI |
InChI=1S/C8H6F3O.ClH.Mg/c1-6-4-2-3-5-7(6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WPSWUBFDYIWLJM-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC=CC=C1OC(F)(F)F.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


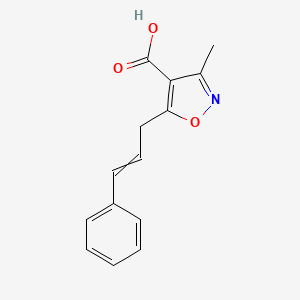


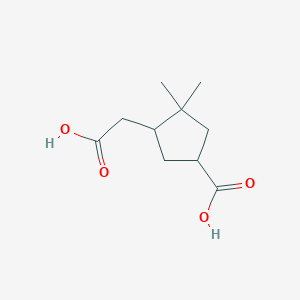

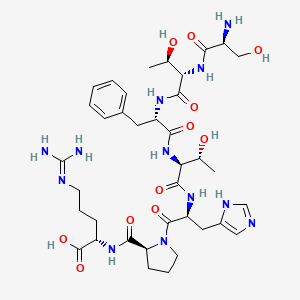
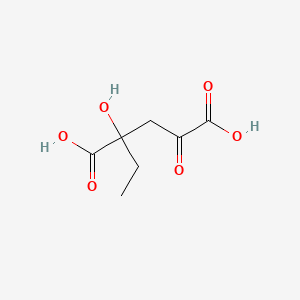
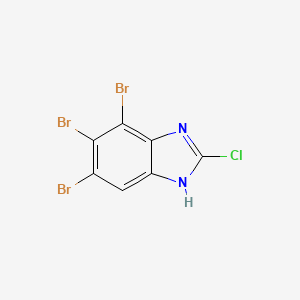


![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
